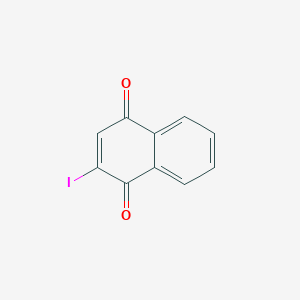

2-Iodonaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

35079-24-4 |

|---|---|

Molecular Formula |

C10H5IO2 |

Molecular Weight |

284.05 g/mol |

IUPAC Name |

2-iodonaphthalene-1,4-dione |

InChI |

InChI=1S/C10H5IO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |

InChI Key |

IEYTYHPAPAAGCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)I |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization Chemistry of 2 Iodonaphthalene 1,4 Dione

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2-iodonaphthalene-1,4-dione and its derivatives, these reactions are pivotal for creating a wide array of substituted naphthoquinones. The high reactivity of the carbon-iodine bond facilitates reactions like Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling with Arylboronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. In the case of this compound derivatives, this reaction is used to introduce aryl substituents.

Research has shown that 2-hydroxy-3-iodo-1,4-naphthoquinone (B12301167) can be successfully coupled with various arylboronic acids and esters to produce 2-hydroxy-3-aryl-1,4-naphthoquinones. scielo.brsemanticscholar.org The reaction conditions are crucial for achieving good yields. For instance, using 10% Pd/C as a catalyst has been reported to give almost quantitative yields under certain conditions. semanticscholar.org A study by Felpin describes a mild, Pd/C-catalyzed Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids that proceeds at room temperature in an aqueous solvent system, highlighting a "green" and efficient synthetic route. organic-chemistry.org This method is notable for its use of inexpensive reagents and the recyclability of the catalyst. organic-chemistry.org

The reaction tolerates a range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, although ortho-substituted boronates may not be well-tolerated. scielo.brsemanticscholar.org

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 2-Hydroxy-3-iodo-1,4-naphthoquinone with Phenylboronic Acid semanticscholar.org

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | Moderate |

| 2 | Pd(OAc)₂ (5) | K₃PO₄ | DMF | No product |

| 3 | 10% Pd/C (5) | K₂CO₃ | Toluene/H₂O | ~100 |

| 4 | 10% Pd/C (5) | K₂CO₃ | Toluene/H₂O | - |

| 5 | 10% Pd/C (10) | K₂CO₃ | Toluene/H₂O | Lower Yield |

| 6 | 10% Pd/C (1) | K₂CO₃ | Toluene/H₂O | Lower Yield |

| 7 | 10% Pd/C (5) | K₂CO₃ | Toluene/H₂O | Lower Yield |

Data sourced from a study on the synthesis of lapachol (B1674495) analogues. semanticscholar.org

Heck Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This reaction provides a means to introduce alkenyl groups onto the naphthoquinone scaffold. For instance, 2-hydroxy-3-iodo-1,4-naphthoquinone can react with electron-deficient alkenes via Heck coupling. smolecule.com

While specific studies focusing solely on the Heck reaction of this compound are not extensively detailed in the provided results, the reaction is a known application for similar iodinated naphthoquinones. smolecule.com The general procedure for a Heck reaction involves a palladium(II) acetate (B1210297) catalyst and a phosphine (B1218219) ligand, such as triphenylarsine, in a solvent like DMF or DMSO. nih.gov The reaction is a cornerstone in organic synthesis for creating complex molecules and has been widely applied in the synthesis of natural products. ntu.edu.sg

Sonogashira Reactions

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted naphthoquinones.

Studies have demonstrated the successful Sonogashira coupling of 2-amino-3-iodo-1,4-naphthoquinones to yield novel alkynylnaphthoquinones. thieme-connect.comresearchgate.net Interestingly, these alkynylated derivatives can sometimes be obtained through ligand- and palladium-free copper(I)-mediated cross-coupling reactions. thieme-connect.comresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, significantly influence the outcome and yield of the Sonogashira coupling. scielo.org.zanih.gov For instance, the coupling of 2-ethynylbenzamides with iodoarenes can be achieved under carbon monoxide pressure with a small amount of a palladium catalyst. acs.org

Stille Reactions

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction offers another avenue for the derivatization of this compound. While the provided search results mention the Stille reaction in the context of cross-coupling reactions of iodoarenes, specific examples detailing the Stille reaction of this compound are limited. researchgate.net However, the general applicability of the Stille reaction to aryl iodides suggests its potential for functionalizing the naphthoquinone core. conicet.gov.aracs.org

Optimization of Reaction Conditions and Substrate Scope in Cross-Coupling

Optimizing reaction conditions is critical for the success of cross-coupling reactions involving this compound derivatives. Factors such as the choice of catalyst, base, solvent, temperature, and reaction time all play a significant role in maximizing the yield and purity of the desired products.

For Suzuki-Miyaura couplings, optimization studies have shown that a heterogeneous catalyst like Pd/C can be highly effective and reusable. organic-chemistry.org The choice of base and solvent system, such as sodium carbonate in an aqueous DME mixture, has been found to be optimal in certain cases. organic-chemistry.org In Sonogashira reactions, the catalyst system, including the presence or absence of a copper co-catalyst, can be fine-tuned to achieve the desired outcome. thieme-connect.comresearchgate.net The substrate scope for these reactions is generally broad, accommodating a variety of arylboronic acids and terminal alkynes with different electronic properties. scielo.brnih.gov However, steric hindrance can sometimes limit the reactivity of certain substrates. scielo.brsemanticscholar.org

Applications of Substituted 3-Iodo-1,4-naphthoquinones in Cross-Coupling Reactions

Substituted 3-iodo-1,4-naphthoquinones, such as 2-amino- and 2-hydroxy-3-iodo-1,4-naphthoquinone, serve as versatile building blocks in organic synthesis due to their reactivity in cross-coupling reactions. smolecule.comthieme-connect.comresearchgate.net These reactions enable the synthesis of a diverse range of novel naphthoquinone derivatives with potential applications in medicinal chemistry and materials science. smolecule.com For example, the Suzuki-Miyaura coupling of 2-hydroxy-3-iodo-1,4-naphthoquinone has been utilized to synthesize analogues of lapachol with antineoplastic and antileishmanial activities. scielo.brsemanticscholar.org Similarly, Heck and Sonogashira reactions provide access to alkenyl- and alkynyl-substituted naphthoquinones, respectively, which are valuable scaffolds for further chemical transformations. smolecule.comthieme-connect.comresearchgate.net

Functional Group Interconversions and Modifications

The functional groups of this compound and its derivatives can be readily interconverted and modified, providing access to a wide array of substituted naphthoquinones.

Alkylation and Acylation of Hydroxyl Groups

The hydroxyl group in derivatives such as 2-hydroxy-3-iodonaphthalene-1,4-dione can be functionalized through alkylation and acylation reactions. For instance, the reaction with dimethyl sulfate (B86663) or acetic anhydride (B1165640) can introduce methoxy (B1213986) or acetate groups, respectively. semanticscholar.org These modifications are crucial for altering the electronic properties and steric hindrance of the molecule, which can influence its subsequent reactivity. For example, the protection of the hydroxyl group is a key step before undertaking further transformations on the naphthoquinone system. semanticscholar.org

One notable application of this strategy is in the synthesis of analogues of biologically active compounds. For example, the hydroxylated products of Suzuki-Miyaura cross-coupling reactions involving 3-iodolawsone can be converted to their corresponding N,N-diethyl carbamates, which can act as prodrugs. scielo.br

Table 1: Examples of Alkylation and Acylation of 2-Hydroxy-3-iodonaphthalene-1,4-dione Derivatives

| Starting Material | Reagent | Product | Reference |

| 2-hydroxy-3-iodonaphthalene-1,4-dione | Dimethyl sulfate | 2-methoxy-3-iodonaphthalene-1,4-dione | semanticscholar.org |

| 2-hydroxy-3-iodonaphthalene-1,4-dione | Acetic anhydride | 3-iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate | semanticscholar.org |

| 2-hydroxy-3-arylnaphthalene-1,4-diones | N/A | N,N-diethyl carbamates | scielo.br |

Oxidative Amination Reactions

The introduction of an amino group onto the naphthoquinone scaffold can be achieved through oxidative amination. One method involves the reaction of 2-bromo-1,4-naphthoquinone with an acetylenic alcohol, followed by oxidative amination to yield 2-amino-3-ethynylnaphthalene-1,4-dione. chim.it This transformation highlights the ability to introduce nitrogen-containing functional groups, which are prevalent in many biologically active molecules. chim.it

Another approach involves the direct amination of 1,4-naphthoquinone (B94277) and its derivatives using amines in the presence of a mediating agent like t-BuOK. nih.govrsc.org This method provides a practical and efficient route to 2-amino-1,4-naphthoquinones under mild, metal-free conditions. nih.govrsc.org These aminated products can be further transformed into polycyclic N-heterocycles. rsc.org

Table 2: Examples of Oxidative Amination Reactions

| Starting Material | Reagents/Conditions | Product | Reference |

| 2-bromo-1,4-naphthoquinone | 1. Acetylenic alcohol (Sonogashira) 2. Oxidative amination | 2-amino-3-ethynylnaphthalene-1,4-dione | chim.it |

| 1,4-naphthoquinone | Amines, t-BuOK, air | 2-amino-1,4-naphthoquinones | nih.govrsc.org |

| 3-indolylnaphthoquinones | Amines, t-BuOK, air | 2-amino-3-indolylnaphthoquinones | nih.govrsc.org |

Oxidation Reactions at the Naphthoquinone Moiety

The naphthoquinone moiety itself is susceptible to oxidation, although it is a relatively stable system. The redox properties of naphthoquinones are central to their biological activity and chemical reactivity. nih.gov In the presence of certain reagents, the naphthoquinone ring can undergo oxidative transformations. For instance, the oxidation of 2-amino-3-ethynylnaphthalene-1,4-dione with chromium(VI) oxide in the presence of pyridine (B92270) (Collins reagent) leads to the corresponding ketone. chim.it

Furthermore, the naphthoquinone core can participate in redox cycling, leading to the formation of reactive oxygen species. nih.gov This process involves the reduction of the quinone to a semiquinone or hydroquinone (B1673460), which can then be re-oxidized, perpetuating a cycle that can have significant biological implications. nih.gov

Cycloaddition Chemistry Involving the Naphthoquinone Core

The electron-deficient double bond of the naphthoquinone ring system makes it an excellent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactions for Fused Polycyclic Systems (e.g., Hydroanthraquinone Synthesis)

The Diels-Alder reaction provides a powerful and versatile method for constructing complex polycyclic systems from relatively simple precursors. nih.gov Naphthoquinones, acting as dienophiles, react with dienes to form hydroanthraquinone derivatives. nih.gov This [4+2]-cycloaddition is a key step in the synthesis of various natural products and their analogues. nih.gov

For example, the reaction of 2-substituted naphthoquinones with dienes proceeds under mild conditions to afford highly substituted hydroanthraquinones in high yields. nih.gov The regioselectivity of these reactions can often be controlled by the substituents on both the dienophile and the diene. A benzoyl substituent at the C2 position of the naphthoquinone has been shown to direct the regiochemical outcome of the cycloaddition. nih.gov The resulting hydroanthraquinones can be further elaborated to create intricate bicyclic ring systems found in various mycotoxins. nih.gov

Table 3: Diels-Alder Reaction for Hydroanthraquinone Synthesis

| Dienophile | Diene | Product | Key Features | Reference |

| 2-Benzoylnaphthoquinone | Various dienes | Substituted hydroanthraquinones | High regioselectivity, mild conditions, high yields | nih.gov |

Spectroscopic and Analytical Methodologies for Characterization of 2 Iodonaphthalene 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 2-iodonaphthalene-1,4-dione derivatives. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure. nih.gov

Proton (¹H) NMR spectroscopy is used to determine the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, the aromatic protons on the naphthoquinone core typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.5 and 8.5 ppm. scielo.brrsc.org The exact chemical shifts and splitting patterns are highly sensitive to the nature and position of substituents on the ring.

For instance, in a related derivative, 2-hydroxy-3-iodonaphthalene-1,4-dione, the aromatic protons are observed as multiplets in the δ 7.76-8.21 ppm range. scielo.br The introduction of various substituents leads to predictable changes in the ¹H NMR spectrum, which aids in confirming their successful incorporation and regiochemistry. nih.govnih.gov

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 2-hydroxy-3-iodonaphthalene-1,4-dione | CDCl₃ | 8.21 (dd, J=7.0, 1.7 Hz, 1H), 8.15 (dd, J=7.0, 1.7 Hz, 1H), 7.76 (m, 2H) |

| Data sourced from a study on the synthesis of lapachol (B1674495) analogues. scielo.br |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound and its analogs, the two carbonyl carbons (C1 and C4) are particularly characteristic, appearing at very downfield chemical shifts, typically in the range of δ 175-185 ppm. scielo.br The carbon atom bearing the iodine (C2) is also distinctive, with its chemical shift influenced by the strong electron-withdrawing and heavy atom effect of iodine. For example, in 2-hydroxy-3-iodonaphthalene-1,4-dione, this carbon (C3 in that specific analog) appears at approximately δ 92.59 ppm. scielo.br The remaining aromatic and substituent carbons provide a complete picture of the molecular structure. nih.govnih.gov

Table 2: ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-hydroxy-3-iodonaphthalene-1,4-dione | (CD₃)₂CO | 180.09, 178.02, 162.29, 135.51, 134.34, 132.18, 130.47, 128.05, 127.37, 92.59 |

| Data sourced from a study on the synthesis of lapachol analogues. scielo.br |

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly specific analytical technique. ¹⁹F NMR offers several advantages, including a 100% natural abundance of the ¹⁹F isotope, high sensitivity, and a very wide range of chemical shifts, which minimizes signal overlap. icpms.cznih.gov This broad chemical shift dispersion makes it straightforward to distinguish between different fluorine environments within a molecule. icpms.cz

In the characterization of fluorinated analogs, such as those containing a trifluoromethyl (CF₃) group, ¹⁹F NMR can confirm the presence and electronic environment of the fluorine-containing moiety. scielo.br The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (¹⁹F-¹H or ¹⁹F-¹³C J-coupling) provides additional structural information, helping to map the connectivity of the fluorinated substituent to the rest of the molecule. icpms.cz For example, a trifluoromethyl group attached to an aromatic ring, as seen in a derivative of 2-hydroxy-3-arylnaphthalene-1,4-dione, gives a characteristic signal in the ¹³C NMR that is split into a quartet due to coupling with the three fluorine atoms (¹JC-F). scielo.br

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical method used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. For derivatives of this compound, HRMS is the definitive method for confirming the molecular formula. scielo.brrsc.org For example, the HRMS data for 3-iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate (B1210297), a derivative of the core structure, showed a measured m/z value that matched the calculated value for the sodiated molecule [M+Na]⁺, confirming its elemental formula as C₁₂H₇IO₄. scielo.br

Table 3: Representative HRMS Data for a this compound Derivative

| Compound | Ionization Mode | Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

| 3-iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate | ESI | C₁₂H₇IO₄ | 364.9281 | 364.9276 |

| Data sourced from a study on the synthesis and evaluation of lapachol analogues. scielo.br |

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry (ESI-MS), particularly for polar and thermally labile molecules. scielo.br In ESI, a high voltage is applied to a liquid sample to create an aerosol, resulting in the formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions with minimal fragmentation. scielo.brrsc.org This technique is frequently used for the analysis of this compound derivatives, as it provides a clear signal for the molecular ion, which can then be analyzed by HRMS to confirm the molecular weight and formula. scielo.brsemanticscholar.org The combination of Liquid Chromatography (LC) with ESI-MS (LC-MS) is often employed to analyze complex mixtures and purify reaction products before mass analysis. scielo.brsemanticscholar.org

Electron Ionization (EI) Mass Spectrometry.

Electron Ionization (EI) Mass Spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In EI-MS, the analyte is bombarded with a high-energy electron beam, typically at 70 eV, which causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, providing a unique fingerprint for the compound. thieme-connect.de

For naphthoquinone derivatives, EI-MS can reveal characteristic fragmentation patterns. The molecular ion peak (M+) is usually prominent, confirming the molecular weight of the compound. Common fragmentation pathways for quinones involve the loss of one or both carbonyl groups as carbon monoxide (CO), leading to significant peaks at M-28 and M-56, respectively. In the case of halogenated naphthoquinones like this compound, the loss of the iodine atom (I) is a significant fragmentation event, resulting in a peak at M-127. The fragmentation patterns of iodoalkanes also show a prominent peak corresponding to the iodine cation (I+) at m/z 127. docbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Compound Identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This coupling is particularly useful for the analysis of complex mixtures and for the identification of compounds that are not volatile enough for gas chromatography-mass spectrometry (GC-MS). thieme-connect.deeurl-pesticides.eu

In the context of this compound and its derivatives, LC-MS is an invaluable tool for both qualitative and quantitative analysis. semanticscholar.org The liquid chromatography step separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. eurl-pesticides.eu For naphthoquinones, which are often polar, reversed-phase chromatography is a common choice. biotage.com

Following separation by LC, the eluted compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique in LC-MS for polar molecules. thieme-connect.descielo.br ESI generates ions in the gas phase with minimal fragmentation, typically producing protonated molecules [M+H]+ or sodiated adducts [M+Na]+. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. scielo.br For example, the HRMS (ESI) of 3-iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate, a derivative of this compound, showed a [M+Na]+ peak at m/z 364.9276, which is very close to the calculated value of 364.9281 for C12H7IO4Na. scielo.br This level of accuracy is crucial for confirming the identity of synthesized compounds. euchembioj.comdur.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. nih.govgsu.eduosti.gov

For this compound and its derivatives, IR spectroscopy provides clear evidence for the presence of key functional groups. The most prominent absorption bands in the IR spectrum of a 1,4-naphthoquinone (B94277) are the C=O stretching vibrations of the quinone ring. These typically appear as strong bands in the region of 1650-1690 cm⁻¹. For example, studies on various substituted naphthoquinones have shown intense absorption bands for the antisymmetric coupled vibration of both C=O groups in this region. gsu.eduosti.gov Specifically, 2-bromo-1,4-naphthoquinone exhibits a strong band at 1684 cm⁻¹. gsu.edu

The IR spectrum will also show characteristic absorptions for the C=C bonds of the aromatic ring, typically in the 1580-1600 cm⁻¹ region. scielo.br The presence of the C-I bond can be identified by its stretching vibration, which is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info For instance, in the IR spectrum of 2-hydroxy-3-iodonaphthalene-1,4-dione, characteristic peaks were observed, although the specific C-I stretch was not explicitly assigned in the provided data. semanticscholar.org The analysis of the fingerprint region (approximately 1500 to 400 cm⁻¹) is crucial for the definitive identification of a specific compound, as it contains a complex pattern of absorptions unique to that molecule. docbrown.info

Interactive Table: Characteristic IR Absorption Bands for Naphthoquinone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Compound Example | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O (Quinone) | 1650-1690 | 2-Bromo-1,4-naphthoquinone | 1684 | gsu.edu |

| C=O (Quinone) | 1650-1690 | 2-Methyl-1,4-naphthoquinone | 1666 | osti.gov |

| C=O (Quinone) | 1650-1690 | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | 1655 | scielo.br |

| C=C (Aromatic) | 1580-1600 | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | 1587 | scielo.br |

| C-I | 500-600 | 2-Iodobutane | 500-600 | docbrown.info |

| O-H (Hydroxy) | 3200-3600 | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | 3346 | scielo.br |

Chromatographic Purification and Analytical Methods (e.g., Flash Column Chromatography).

Chromatographic techniques are essential for the purification and analysis of synthetic compounds. Flash column chromatography is a widely used method for the preparative separation of organic compounds from reaction mixtures. rochester.edu This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their polarity. rochester.edu

The purification of this compound and its derivatives often involves flash column chromatography. semanticscholar.orgscielo.br The choice of eluent system is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, such as ethyl acetate (EtOAc). The ratio of these solvents is adjusted to control the elution of the desired compound. scielo.brrochester.edu For example, in the synthesis of 2-hydroxy-3-phenylnaphthalene-1,4-dione, a derivative of the target compound class, flash column chromatography was performed using a hexanes/EtOAc (95:5) eluent system. scielo.br For more polar derivatives, the proportion of the polar solvent is increased. For instance, the purification of 3-iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate required a hexanes/EtOAc (80:20) mixture. scielo.br

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. For compounds that are ionic or highly polar, modifications to the chromatographic conditions may be necessary, such as the addition of a small amount of acid or base to the eluent to suppress ionization and improve peak shape. biotage.comrochester.edu For some challenging separations, alternative stationary phases or techniques like reversed-phase chromatography might be employed. biotage.com

Interactive Table: Eluent Systems for Flash Column Chromatography of Naphthoquinone Derivatives

| Compound | Eluent System (v/v) | Reference |

|---|---|---|

| 2-Hydroxy-3-phenylnaphthalene-1,4-dione | Hexanes/EtOAc (95:5) | scielo.br |

| 3-Iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate | Hexanes/EtOAc (80:20) | scielo.br |

| 2-Methoxy-3-iodonaphthalene-1,4-dione | Hexanes/EtOAc (90:10) | scielo.br |

| N,N-diethyl-1,4-dioxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydronaphthalen-2-ylcarbamate | Hexanes/EtOAc (95:5) | scielo.br |

Advanced Research Applications and Future Directions for 2 Iodonaphthalene 1,4 Dione

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Iodonaphthalene-1,4-dione serves as a crucial intermediate in the synthesis of more complex molecular architectures. smolecule.com The presence of the iodine atom facilitates various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl groups. scielo.brsemanticscholar.org This reactivity has been exploited to create a series of 2-hydroxy-3-arylnaphthalene-1,4-diones, which are analogues of the naturally occurring bioactive compound lapachol (B1674495). scielo.br The general strategy involves the reaction of 2-hydroxy-3-iodonaphthalene-1,4-dione with various arylboronic acids in the presence of a palladium catalyst. scielo.brsemanticscholar.org

Furthermore, the naphthoquinone scaffold itself is a key component in many biologically active molecules, including antineoplastic agents like mitomycin C and doxorubicin. scielo.br The ability to functionalize the 2-position of the naphthoquinone ring through the iodo-intermediate opens up pathways to a wide array of derivatives with potential therapeutic applications. scielo.brnih.gov The reactivity of the system can be further tuned by protecting the hydroxyl group, for instance, by converting it to a methoxy (B1213986) or acetate (B1210297) group, although these protecting groups can sometimes be lost during subsequent reactions. semanticscholar.org This versatility makes this compound and its derivatives valuable starting materials for creating libraries of complex molecules for biological screening. semanticscholar.orgnih.gov

Development of Novel Chemical Probes and Scaffolds for Biological Research

The inherent reactivity and biological activity of the naphthoquinone core make this compound an excellent scaffold for the development of novel chemical probes. smolecule.com These probes are instrumental in studying biological processes, such as enzyme inhibition and metabolic pathways. smolecule.com The ability to introduce various functional groups via the iodo substituent allows for the synthesis of tailored molecules designed to interact with specific biological targets. For instance, the synthesis of 2-hydroxy-3-arylnaphthalene-1,4-dione derivatives and their subsequent conversion to carbamates has been explored to create compounds with potential dual-action biological activity. scielo.brsemanticscholar.org Carbamates can act as electrophilic sites, potentially alkylating biological nucleophiles, and are also used in prodrug design. scielo.brsemanticscholar.org

The development of such probes relies on the ability to synthesize a variety of derivatives and study their interactions with biomolecules like proteins and nucleic acids. smolecule.com These interaction studies are crucial for elucidating the mechanism of action of potential therapeutic agents. The structural framework of this compound provides a robust platform for these investigations.

Investigation of Enzyme Inhibition Mechanisms

A significant area of research for this compound and its derivatives is the investigation of their enzyme-inhibiting properties. smolecule.com

Studies on Aldo-Keto Reductase 1 Enzymes (AKR1C1, AKR1C2) Inhibition

Research has demonstrated that a derivative, 2-amino-3-iodonaphthalene-1,4-dione, is a potent inhibitor of aldo-keto reductase (AKR) enzymes, specifically AKR1C1 and AKR1C2. benthamdirect.comresearchgate.netresearchgate.netresearchgate.net These enzymes are critical in steroid metabolism. benthamdirect.com The inhibitory activity of 2-amino-3-iodonaphthalene-1,4-dione against these enzymes is significant, with reported IC50 values of 420 nM for AKR1C1 and 300 nM for AKR1C2. benthamdirect.comresearchgate.netresearchgate.net Another related compound, 2-(iodoamino)-3-methylnaphthalene-1,4-dione, also showed inhibitory activity against both enzymes, although to a lesser extent. benthamdirect.comresearchgate.netresearchgate.net

Implications for Research into Steroidogenic Pathway Modulation

The inhibition of AKR1C1 and AKR1C2 by 2-amino-3-iodonaphthalene-1,4-dione has direct implications for the modulation of the steroidogenic pathway. benthamdirect.comresearchgate.netresearchgate.netresearchgate.net These enzymes are responsible for the conversion of dihydrotestosterone (B1667394) (DHT) into 3α-androstanediol and 3β-androstanediol. benthamdirect.com By inhibiting these enzymes, 2-amino-3-iodonaphthalene-1,4-dione prevents the breakdown of DHT, leading to its accumulation in androgen-dependent tissues. benthamdirect.comresearchgate.netresearchgate.netresearchgate.net Importantly, these compounds were found not to bind to the androgen receptor, suggesting a specific mechanism of action on the metabolic pathway rather than direct receptor interaction. benthamdirect.comresearchgate.net This targeted inhibition highlights the potential of these nonsteroidal molecules to influence androgen levels, which could be a valuable tool for research into conditions related to androgen decline. benthamdirect.comresearchgate.netresearchgate.net

| Compound | AKR1C1 IC50 | AKR1C2 IC50 |

|---|---|---|

| 2-amino-3-iodonaphthalene-1,4-dione | 420 nM | 300 nM |

| 2-(iodoamino)-3-methylnaphthalene-1,4-dione | 1.95 µM | 1.52 µM |

Elucidation of Structure-Activity Relationships for Modulatory Properties

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds. Studies on various naphthalene (B1677914) derivatives have shown that substituent properties significantly influence their biological response. nih.gov For this compound derivatives, the nature of the substituent at the 2- and 3-positions of the naphthoquinone ring plays a critical role in their inhibitory activity against AKR enzymes.

For example, the presence of an amino group at the 2-position and an iodine at the 3-position in 2-amino-3-iodonaphthalene-1,4-dione results in potent inhibition of AKR1C1 and AKR1C2. benthamdirect.com When the amino group is modified to an iodoamino group and a methyl group is introduced at the 3-position, as in 2-(iodoamino)-3-methylnaphthalene-1,4-dione, the inhibitory activity is reduced. benthamdirect.com This suggests that the electronic and steric properties of the substituents are key determinants of the molecule's ability to interact with the active site of the enzymes. Further systematic modifications of the naphthoquinone scaffold and analysis of the resulting biological activities will be essential to build a comprehensive structure-activity relationship (SAR) model.

Design and Synthesis of Functionalized Naphthoquinone Hybrid Compounds with Tuned Reactivity

The versatile nature of the this compound scaffold allows for the design and synthesis of novel hybrid compounds with tailored reactivity and biological functions. By combining the naphthoquinone core with other pharmacologically active moieties, it is possible to create hybrid molecules with potentially synergistic or novel mechanisms of action.

One approach involves the synthesis of 2-hydroxy-3-arylnaphthalene-1,4-diones and their subsequent conversion into carbamates, introducing a new functional group with its own biological potential. scielo.brsemanticscholar.org Another strategy is the creation of naphthoquinone-triazole hybrids, which can be synthesized in good yields. researchgate.net Furthermore, the design of 2-iminothiazole substituted naphthoquinone compounds has yielded molecules with significant antibacterial activity. researchgate.net These examples demonstrate the broad scope for creating diverse hybrid structures based on the this compound framework. The ability to fine-tune the electronic and steric properties of these hybrids through careful selection of synthetic routes and starting materials is a key aspect of this research area. semanticscholar.orgnih.gov

Emerging Research Trajectories in Iodinated Naphthoquinone Chemistry

The field of iodinated naphthoquinone chemistry is experiencing a renaissance, driven by the quest for novel therapeutic agents and functional materials. The strategic introduction of an iodine atom onto the naphthoquinone scaffold, particularly in compounds like this compound and its derivatives, provides a versatile handle for a wide array of chemical transformations. This versatility is paving the way for several emerging research trajectories that promise to unlock the full potential of this class of compounds.

A significant area of advancement lies in the development of novel and efficient methods for the synthesis of iodinated naphthoquinones. Traditional iodination methods often face challenges such as harsh reaction conditions and low yields due to the decomposition of the sensitive naphthoquinone core. jst.go.jp A notable development is the use of a morpholine-iodine complex, which has proven effective for the synthesis of 2-hydroxy-3-iodo-1,4-naphthoquinone (B12301167), 2-amino-3-iodo-1,4-naphthoquinone, and 2-iodo-1,4-naphthoquinone. jst.go.jpresearchgate.net More recently, rhodium-catalyzed C-5 selective C-H iodination of naphthoquinones has emerged as a groundbreaking strategy. rsc.orgnih.gov This method provides access to previously inaccessible A-ring functionalized analogues, opening up new avenues for creating diverse molecular architectures. rsc.orgnih.gov

The true potential of iodinated naphthoquinones is being unlocked through their use as key intermediates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netscielo.brsemanticscholar.org This approach allows for the introduction of various aryl groups at the iodinated position, leading to the synthesis of complex derivatives with tailored biological activities. scielo.brsemanticscholar.org For instance, the coupling of 2-hydroxy-3-iodonaphthalene-1,4-dione with different arylboronic acids has yielded a series of 2-hydroxy-3-arylnaphthalene-1,4-diones with promising antineoplastic and antileishmanial activities. scielo.brsemanticscholar.org The ability to create extensive libraries of such compounds is a major step forward in the search for new drug candidates.

Building on this synthetic versatility, a primary future direction is the exploration of these novel iodinated naphthoquinone derivatives against a wider range of biological targets. While initial studies have shown their potential as anticancer and antiparasitic agents, the structural diversity now achievable allows for screening against other diseases. mdpi.com For example, derivatives of 2-aminonaphthalene-1,4-dione (B1606235) have been identified as potent inhibitors of aldo-keto reductase enzymes (AKR1C1 and AKR1C2), which are implicated in steroid metabolism. researchgate.net This suggests potential applications in hormone-dependent conditions. The neuroprotective effects of naphthoquinones are also gaining attention, with research indicating their potential in combating neurodegenerative diseases like Parkinson's. nih.gov Future research will likely focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity for specific biological targets.

Another emerging trajectory is the investigation of iodinated naphthoquinones in the context of materials science and bioimaging. The unique electronic properties of the naphthoquinone core, combined with the potential for functionalization afforded by the iodine atom, make these compounds interesting candidates for the development of novel organic materials. Furthermore, the introduction of radioisotopes of iodine, such as iodine-131, into the naphthoquinone structure has shown promise for applications in medical imaging, specifically for visualizing necrotic myocardium. jst.go.jp This opens up the possibility of developing this compound-based probes for diagnostic purposes.

Finally, the recent identification of halonaphthoquinones as disinfection byproducts in drinking water highlights a new and important area of research. researchgate.net While not a direct application, understanding the formation, occurrence, and toxicity of these compounds is crucial for environmental and human health. This will drive research into their environmental fate and the development of methods for their detection and removal.

Table of Research Findings for Iodinated Naphthoquinone Derivatives

| Compound/Derivative | Research Focus | Key Findings | Reference(s) |

| 2-Hydroxy-3-iodo-1,4-naphthoquinone | Synthesis | Efficiently synthesized using a morpholine-iodine complex. | jst.go.jpresearchgate.net |

| 2-Amino-3-iodo-1,4-naphthoquinone | Synthesis & Biological Activity | Synthesized using a morpholine-iodine complex. | jst.go.jpresearchgate.net |

| 2-Iodo-1,4-naphthoquinone | Synthesis | Synthesized using a morpholine-iodine complex. | jst.go.jpresearchgate.net |

| C-5 Iodinated Naphthoquinones | Synthesis | Achieved through Rh-catalyzed C-H iodination, allowing for A-ring functionalization. | rsc.orgnih.gov |

| 2-Hydroxy-3-arylnaphthalene-1,4-diones | Synthesis & Biological Activity | Synthesized via Suzuki-Miyaura coupling of 2-hydroxy-3-iodonaphthalene-1,4-dione; showed antineoplastic and antileishmanial activity. | scielo.brsemanticscholar.org |

| 2-Amino-3-iodonaphthalene-1,4-dione | Biological Activity | Inhibits aldo-keto reductase enzymes AKR1C1 and AKR1C2. | researchgate.net |

| Iodine-131 labeled 1,4-naphthoquinones | Bioimaging | Used for SPECT/CT tomography to visualize necrotic myocardium. | jst.go.jp |

| Halonaphthoquinones | Environmental Science | Identified as emerging disinfection byproducts in drinking water. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.